molecular formula C16H16ClNO2 B5498831 N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5498831
M. Wt: 289.75 g/mol
InChI Key: BKFLEUZSMJPHMG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a methylphenyl group attached to the acetamide moiety

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-13-7-8-15(20-2)14(17)10-13/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFLEUZSMJPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of 3-chloro-4-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring may influence its binding affinity to enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.

    N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)acetamide: Has a methyl group at a different position on the phenyl ring.

    N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenyl)acetamide: Contains an additional chloro substituent on the phenyl ring.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the chloro, methoxy, and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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